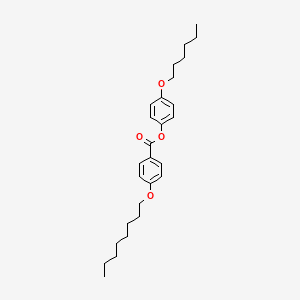

4-(Hexyloxy)phenyl 4-(octyloxy)benzoate

Description

Contextualization within Benzoate (B1203000) Ester Liquid Crystal Chemistry and its Derivatives

Benzoate esters form a cornerstone in the field of liquid crystal chemistry. Their molecular architecture, typically comprising a central ester linkage (-COO-) connecting two or more aromatic rings, provides the necessary rigidity and linearity to induce mesophase formation. nih.gov The properties of these liquid crystals can be finely tuned by modifying the terminal groups attached to the rigid core. tandfonline.com These terminal substituents are often flexible alkyl or alkoxy chains. derpharmachemica.com

The compound 4-(hexyloxy)phenyl 4-(octyloxy)benzoate is a classic example of this molecular design. Its structure consists of:

A central benzoate ester core.

Two phenyl rings providing rigidity.

Two terminal flexible alkoxy chains of different lengths: a hexyloxy (-OC₆H₁₃) group and an octyloxy (-OC₈H₁₇) group.

The interplay between the rigid core and the flexible chains governs the material's mesomorphic behavior, including the types of liquid crystal phases it forms and the temperature ranges over which these phases are stable. nih.gov Researchers synthesize and study homologous series of these compounds, systematically varying the length of the alkyl/alkoxy chains to establish clear relationships between molecular structure and liquid crystal behavior. researchgate.net For instance, the presence and type of mesophase (e.g., nematic or smectic) can be controlled by these modifications. researchgate.netzenodo.org Smectic phases, which possess a higher degree of order with molecules arranged in layers, are often observed in benzoate esters with longer terminal chains. researchgate.net

The synthesis of 4-(hexyloxyphenyl) 4-(octyloxy)benzoate is typically achieved through an esterification reaction. A common method involves reacting p-octyloxybenzoic acid chloride with p-hexyloxyphenol in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). prepchem.com

Synthesis Reaction:

This straightforward synthesis allows for the creation of a wide library of related derivatives for systematic study. zenodo.org

Historical Development and Significance of Rod-like Mesogens for Liquid Crystal Applications

The study of liquid crystals began in 1888 with the work of Austrian botanist Friedrich Reinitzer, who observed that a cholesterol derivative, cholesteryl benzoate, appeared to have two distinct melting points. berkeley.edutaylorandfrancis.com Upon heating, it first transformed into a cloudy, turbid liquid before becoming a clear, isotropic liquid at a higher temperature. berkeley.edu The German physicist Otto Lehmann later coined the term "liquid crystal" to describe this intermediate state of matter, which exhibited both the flow properties of a liquid and the optical properties (like birefringence) of a solid crystal. berkeley.edutaylorandfrancis.com

The molecules studied by Reinitzer and Lehmann were examples of what are now known as thermotropic liquid crystals, where phase transitions are induced by temperature changes. scirp.org The molecular shape is a key determinant of liquid crystallinity, and the vast majority of early and commercially important liquid crystals are composed of elongated, rod-like molecules, also known as calamitic mesogens. scirp.orgwikipedia.org These molecules have a molecular length significantly greater than their breadth. scirp.org This anisotropy encourages the molecules to align along a common direction, leading to the long-range orientational order characteristic of liquid crystal phases. wikipedia.org

The basic structure of a calamitic mesogen consists of:

A rigid core, often made of linked aromatic rings (like phenyl or naphthalene (B1677914) groups), which provides structural stability. taylorandfrancis.comscirp.org

Flexible terminal chains, typically alkyl or alkoxy groups, which provide mobility and influence the melting point and mesophase stability. scirp.org

Benzoate esters, including this compound, are archetypal rod-like mesogens. Their structural rigidity and elongated shape make them highly effective at forming the nematic phase, the least ordered mesophase, which is fundamental to the operation of the twisted nematic (TN) LCDs that have dominated display technology for decades. wikipedia.org The ability to synthesize a wide variety of these structures has been crucial for developing liquid crystal mixtures with the specific properties (e.g., broad temperature range, low viscosity, appropriate birefringence) required for technological applications. tandfonline.com

Rationale for Investigating this compound Analogs and Related Structures

The investigation of this compound and its analogs is driven by the fundamental goal of understanding structure-property relationships in liquid crystals. researchgate.net By systematically altering the molecular structure—for example, by changing the lengths of the terminal hexyloxy and octyloxy chains—researchers can directly observe the impact on the material's physical properties. tandfonline.com This approach allows for the rational design of new materials with tailored characteristics for specific applications.

Key areas of investigation include:

Effect of Chain Length: The length of the terminal alkoxy chains significantly influences the type of mesophase and the transition temperatures. Generally, longer chains tend to promote the formation of more highly ordered smectic phases over nematic phases. researchgate.netresearchgate.net This is because the longer chains lead to stronger intermolecular attractive forces, favoring layered arrangements.

Odd-Even Effect: A well-documented phenomenon in homologous series of liquid crystals is the "odd-even effect," where transition temperatures, particularly the nematic-to-isotropic transition temperature, alternate in a sawtooth pattern as the number of carbon atoms in the terminal chain increases from odd to even. derpharmachemica.com This is attributed to changes in molecular anisotropy and packing efficiency related to the orientation of the final carbon-carbon bond in the chain. derpharmachemica.com

The data below illustrates the phase transitions for the specific compound of interest.

| Transition | Temperature (°C) |

|---|---|

| Crystalline to Smectic | 69.0 |

| Smectic to Nematic | 85.5 |

| Nematic to Isotropic | 90.0 |

Data sourced from US Patent US04925591, as cited by PrepChem. prepchem.com

By creating and analyzing a matrix of such data for a homologous series, scientists can develop predictive models for designing liquid crystals with desired melting points and clearing points (the temperature of transition to the isotropic liquid phase). tandfonline.com

Current Research Landscape and Unaddressed Questions Pertaining to Complex Benzoate Ester Systems

While the fundamental principles of simple benzoate ester liquid crystals are well-established, current research continues to explore more complex systems to unlock new functionalities and applications. The field is actively pursuing the synthesis of novel mesogenic series to establish deeper correlations between chemical constitution and mesomorphism. derpharmachemica.com

Key areas of contemporary research include:

Multi-component Mixtures: Commercial liquid crystal devices rarely use a single compound. Instead, they employ eutectic mixtures of several, often dozens, of different mesogens to achieve broad operating temperature ranges, fast switching speeds, and other performance metrics. The study of binary and ternary mixtures of benzoate esters helps to understand the complex phase diagrams and intermolecular interactions that govern the properties of these formulations. zenodo.org

Novel Molecular Architectures: Researchers are moving beyond simple two-ring benzoate esters to design more complex structures. This includes molecules with three or more aromatic rings, lateral substituents on the core, or the incorporation of different linking groups alongside the ester function. derpharmachemica.comresearchgate.net These modifications can induce novel mesophases or enhance properties like birefringence and dielectric anisotropy.

Bent-Core (Banana) Liquid Crystals: A significant area of modern research is on bent-core mesogens, where the molecule has a "banana" shape rather than a simple rod-like one. While not directly an analog of the linear this compound, the synthetic chemistry of benzoate esters is often adapted to create these more complex structures, which can exhibit unique polar and chiral phases without containing chiral molecules.

Applications Beyond Displays: There is growing interest in using benzoate ester liquid crystals in non-display applications. For example, smectogen liquid crystals based on benzoate units are being investigated for biochemical and biological applications due to their potential biocompatibility and antipathogenic activity. academie-sciences.fr

Despite decades of research, several questions remain unaddressed:

How can we accurately predict the mesomorphic behavior of complex, multi-component mixtures from the properties of the individual components?

What is the precise role of subtle intermolecular forces, such as weak hydrogen bonds and van der Waals interactions, in stabilizing novel or unconventional liquid crystal phases in complex ester systems?

How can benzoate ester-based systems be optimized for emerging applications like biosensors, organic photovoltaics, or smart materials, where properties other than electro-optical switching are paramount?

Addressing these questions requires a continued, synergistic effort in organic synthesis, physical characterization, and theoretical modeling of complex benzoate ester systems. derpharmachemica.com

An in-depth exploration of the synthetic routes for the liquid crystal this compound reveals a variety of sophisticated chemical methodologies. The formation of the central ester linkage is the key step in its synthesis, and several distinct approaches have been developed to achieve this transformation efficiently and sustainably. These methods range from classic coupling reactions to modern, efficiency-focused techniques.

Properties

CAS No. |

54963-63-2 |

|---|---|

Molecular Formula |

C27H38O4 |

Molecular Weight |

426.6 g/mol |

IUPAC Name |

(4-hexoxyphenyl) 4-octoxybenzoate |

InChI |

InChI=1S/C27H38O4/c1-3-5-7-9-10-12-22-29-24-15-13-23(14-16-24)27(28)31-26-19-17-25(18-20-26)30-21-11-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |

InChI Key |

DJNRDDUZOGKMIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCC |

Origin of Product |

United States |

Spectroscopic and Diffraction Studies on the Molecular Architecture of 4 Hexyloxy Phenyl 4 Octyloxy Benzoate

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the molecular vibrations of 4-(Hexyloxy)phenyl 4-(octyloxy)benzoate.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations of Characteristic Bonds (e.g., C=O, C-O)

FTIR spectroscopy is particularly effective for identifying the characteristic vibrational modes of the ester functional group and other key bonds within the this compound molecule. The infrared spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. This peak is typically observed in the range of 1730–1715 cm⁻¹, a region characteristic of aromatic esters where conjugation with the phenyl ring slightly lowers the vibrational frequency compared to saturated esters. spectroscopyonline.com

Another key feature of the FTIR spectrum is the presence of strong bands associated with the C-O stretching vibrations of the ester linkage. Aromatic esters typically display two distinct C-O stretching bands. One, corresponding to the C-O stretch adjacent to the carbonyl group (acyl-oxygen stretch), is found in the 1310–1250 cm⁻¹ region. The other, associated with the C-O stretch of the phenyl group (aryl-oxygen stretch), appears between 1130 and 1100 cm⁻¹. spectroscopyonline.com

The presence of the hexyloxy and octyloxy chains is confirmed by the characteristic C-H stretching vibrations of the methylene (B1212753) (–CH₂) and methyl (–CH₃) groups, which are observed in the 2850–2960 cm⁻¹ region. Aromatic C-H stretching vibrations are also present, typically appearing at wavenumbers just above 3000 cm⁻¹. Furthermore, aromatic C=C stretching vibrations can be identified in the 1600–1450 cm⁻¹ region.

Table 1: Characteristic FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2927 | Asymmetric C-H stretch | Methylene (–CH₂) |

| ~2855 | Symmetric C-H stretch | Methylene (–CH₂) |

| ~1725 | C=O stretch | Aromatic Ester |

| ~1605 | C=C stretch | Aromatic Ring |

| ~1510 | C=C stretch | Aromatic Ring |

| ~1280 | Asymmetric C-O-C stretch | Ester |

| ~1165 | Symmetric C-O-C stretch | Ester & Ether |

| ~1100 | C-O stretch | Ether |

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

The long hexyloxy and octyloxy chains contribute to the Raman spectrum through various C-C stretching and CH₂ twisting and rocking modes, which are typically found in the 800–1500 cm⁻¹ fingerprint region. researchgate.net These bands can provide insights into the conformational order of the alkyl chains, which is particularly relevant in the study of liquid crystalline phases. Changes in the intensity and position of these bands can indicate conformational changes associated with phase transitions. mdpi.com The symmetric stretching of the C-H bonds in the alkyl chains also gives rise to strong signals in the 2800–3000 cm⁻¹ region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Studies of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound offers a detailed map of the proton environments within the molecule. The aromatic protons appear as distinct doublets in the downfield region of the spectrum, typically between δ 6.9 and 8.2 ppm. The protons on the phenyl ring of the benzoate (B1203000) moiety are generally more deshielded than those on the phenyl ring of the hexyloxy-substituted phenol (B47542) due to the electron-withdrawing effect of the carbonyl group.

The protons of the methylene groups in the hexyloxy and octyloxy chains give rise to signals in the δ 0.8–4.1 ppm range. The protons of the methylene group directly attached to the oxygen atom (–O–CH₂–) are the most deshielded and appear as triplets around δ 4.0 ppm. The signals for the other methylene groups in the alkyl chains appear as multiplets further upfield, between δ 1.3 and 1.8 ppm. The terminal methyl groups (–CH₃) of both alkyl chains are the most shielded and typically appear as triplets around δ 0.9 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.25 | Doublet | 2H | Aromatic (ortho to ester O) |

| ~7.15 | Doublet | 2H | Aromatic (meta to C=O) |

| ~6.95 | Doublet | 2H | Aromatic (meta to ester O) |

| ~4.05 | Triplet | 2H | O–CH₂ (Octyloxy) |

| ~4.00 | Triplet | 2H | O–CH₂ (Hexyloxy) |

| ~1.80 | Multiplet | 4H | O–CH₂–CH₂ (Octyloxy & Hexyloxy) |

| ~1.30-1.50 | Multiplet | 14H | –(CH₂)₅– (Octyloxy) & –(CH₂)₃– (Hexyloxy) |

| ~0.90 | Triplet | 6H | –CH₃ (Octyloxy & Hexyloxy) |

Carbon-13 (¹³C) NMR Investigations of Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is the most deshielded and appears as a distinct signal in the δ 165 ppm region. The aromatic carbons resonate in the δ 114–164 ppm range. The carbons directly attached to the oxygen atoms (C–O) are more deshielded than the other aromatic carbons.

The carbons of the hexyloxy and octyloxy chains are observed in the upfield region of the spectrum. The carbons of the methylene groups directly bonded to the oxygen atoms (–O–CH₂–) appear around δ 68 ppm. The other methylene carbons of the alkyl chains resonate between δ 22 and 32 ppm, while the terminal methyl carbons are the most shielded, appearing around δ 14 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~165.0 | C=O (Ester) |

| ~163.5 | Aromatic C–O (Benzoate) |

| ~157.0 | Aromatic C–O (Phenol) |

| ~132.0 | Aromatic C (ortho to C=O) |

| ~122.0 | Aromatic C (ipso to C=O) |

| ~121.5 | Aromatic C (ortho to ester O) |

| ~114.5 | Aromatic C (meta to C=O) |

| ~114.0 | Aromatic C (meta to ester O) |

| ~68.5 | O–CH₂ (Octyloxy) |

| ~68.0 | O–CH₂ (Hexyloxy) |

| ~31.8 | Alkyl CH₂ |

| ~29.3 | Alkyl CH₂ |

| ~29.2 | Alkyl CH₂ |

| ~26.0 | Alkyl CH₂ |

| ~25.7 | Alkyl CH₂ |

| ~22.6 | Alkyl CH₂ |

| ~14.1 | –CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between different atoms in the molecule, confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the protons of the –O–CH₂– group and the adjacent –CH₂– group in both the hexyloxy and octyloxy chains, allowing for the sequential assignment of all the protons in the alkyl chains. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique is invaluable for definitively assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.05 ppm would show a cross-peak with the carbon signal at ~68.5 ppm, confirming their direct connection in the –O–CH₂– group of the octyloxy chain.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across quaternary carbons and the ester linkage. For example, the aromatic protons ortho to the carbonyl group (δ ~8.15 ppm) would show a correlation to the carbonyl carbon (δ ~165.0 ppm), confirming their proximity in the benzoate moiety. Similarly, correlations would be observed between the protons of the –O–CH₂– groups and the aromatic carbons to which the alkoxy groups are attached.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a cornerstone analytical technique for the determination of molecular weights and the elucidation of fragmentation pathways, providing invaluable insights into the structure of a molecule. For a compound such as this compound, both electron ionization (EI) and electrospray ionization (ESI) mass spectrometry can be employed to confirm its molecular formula and to understand its gas-phase ion chemistry.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a classic technique that involves bombarding a molecule with high-energy electrons, typically 70 eV, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the molecular ion peak confirming the molecular weight and the fragment ions revealing its structural components.

The primary fragmentation of these types of molecules under EI conditions typically involves cleavages at the ester linkage and within the alkoxy chains. Key fragmentation pathways for phenyl benzoate derivatives include the loss of the alkoxy groups and cleavage of the C-C bonds within the alkyl chains. libretexts.orgresearchgate.net For this compound, the molecular ion (M•+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Common fragmentation patterns for benzoate esters involve the loss of the alkoxy group from the ester functionality. nih.gov In the case of this compound, this would lead to characteristic fragment ions. The fragmentation pattern often includes clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups from the alkyl chains. libretexts.org

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |

| 440 | [M]•+ (Molecular Ion) |

| 355 | [M - C₆H₁₃]•+ (Loss of hexyl radical) |

| 327 | [M - C₈H₁₇]•+ (Loss of octyl radical) |

| 211 | [C₁₄H₁₁O₂]⁺ (4-(octyloxy)benzoyl cation) |

| 193 | [C₁₂H₁₇O₂]⁺ (4-(hexyloxy)phenoxide cation) |

| 121 | [C₇H₅O₂]⁺ (Benzoyl cation) |

Note: The m/z values are nominal masses and would be confirmed by high-resolution mass spectrometry.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. nih.gov It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺). ESI-MS is well-suited for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov

For a non-polar molecule like this compound, ESI may be less efficient than for more polar compounds. However, with appropriate solvent systems and additives, it is possible to generate ions. The protonation site in alkyl benzoates is favored at the carbonyl oxygen of the ester group. researchgate.net

In an ESI mass spectrum of this compound, the most prominent ion would likely be the protonated molecule [M+H]⁺. Fragmentation in the ESI source or in a tandem mass spectrometer (MS/MS) experiment would typically involve the same core fragmentation pathways as in EI-MS, although the relative intensities of the fragment ions may differ.

X-ray Diffraction Studies for Crystalline and Supramolecular Structures

X-ray diffraction (XRD) is a powerful, non-destructive technique for characterizing the crystalline structure of materials. It provides detailed information about the arrangement of atoms and molecules in a crystal lattice, including unit cell dimensions, bond lengths, and bond angles. For liquid crystalline materials like this compound, XRD is crucial for identifying the different mesophases and understanding the nature of the molecular packing. ipme.ru

Single-Crystal X-ray Diffraction Analysis of this compound Analogs

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's three-dimensional structure. While a single-crystal structure of this compound is not publicly available, analysis of its analogs, such as other 4,4'-alkoxyphenylbenzoates, reveals key structural features common to this class of calamitic (rod-like) liquid crystals. researchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray diffraction (PXRD) is an essential tool for identifying the crystalline phases present in a bulk sample and for studying phase transitions as a function of temperature. researchgate.net For liquid crystalline materials, PXRD is used to distinguish between different mesophases (e.g., nematic, smectic A, smectic C) based on their characteristic diffraction patterns. bohrium.comnih.gov

The PXRD pattern of a calamitic liquid crystal like this compound would be expected to show distinct features in its different phases. In the crystalline solid phase, a series of sharp Bragg peaks would be observed, indicating a well-ordered three-dimensional lattice. Upon heating into a smectic phase, the pattern would change to show a sharp, low-angle reflection corresponding to the smectic layer spacing (d), and a broad, diffuse halo at a wider angle, indicative of the short-range positional order of the molecules within the layers. bohrium.com In the nematic phase, only the wide-angle diffuse scattering would remain, reflecting the long-range orientational order but the absence of positional order. nih.gov

Table 2: Typical Powder X-ray Diffraction Features for Phases of Calamitic Liquid Crystals

| Phase | Low-Angle Region (Small 2θ) | Wide-Angle Region (Large 2θ) | Interpretation |

| Crystalline | Multiple sharp peaks | Multiple sharp peaks | 3D long-range positional and orientational order |

| Smectic A/C | One or more sharp peaks (layer spacing) | Diffuse halo | 1D long-range positional order (layers), short-range in-plane order |

| Nematic | No sharp peaks | Diffuse halo | Long-range orientational order, no positional order |

| Isotropic Liquid | No sharp peaks | Very broad, diffuse halo | No long-range order |

Advanced Spectroscopic Techniques for Elucidating Specific Molecular Features

Beyond the fundamental techniques of mass spectrometry and X-ray diffraction, other spectroscopic methods are employed to gain a deeper understanding of the molecular structure and dynamics of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for confirming the chemical structure of the synthesized molecule. researchgate.net The chemical shifts and coupling constants of the protons provide detailed information about the connectivity of atoms, while ¹³C NMR confirms the carbon framework. For liquid crystalline materials, solid-state NMR can provide insights into molecular ordering and dynamics within the different mesophases. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. mdpi.com For this compound, characteristic vibrational bands for the ester carbonyl (C=O) group, the aromatic C-H bonds, and the aliphatic C-H bonds would be prominent in the IR spectrum. Changes in these vibrational modes can be monitored during phase transitions to understand the accompanying molecular rearrangements.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. For aromatic esters like this compound, the UV-Vis absorption spectrum is primarily governed by the electronic transitions associated with the phenyl benzoate core. The alkoxy substituents (hexyloxy and octyloxy groups) can influence the position and intensity of the absorption bands through their electron-donating nature.

The electronic spectrum of compounds containing benzene (B151609) rings typically exhibits two main absorption bands. The more intense band, occurring at shorter wavelengths (around 200-280 nm), is attributed to the π → π* transitions of the conjugated aromatic system. A less intense band, often observed as a shoulder at longer wavelengths (around 280-300 nm), corresponds to the n → π* transitions involving the non-bonding electrons of the carbonyl oxygen in the ester linkage.

In the case of this compound, the presence of two phenyl rings connected by an ester group forms a conjugated system. The alkoxy chains, acting as auxochromes, can cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through resonance. This effect increases the electron density on the aromatic rings, thereby lowering the energy required for the electronic transitions.

The primary electronic transitions expected for this compound are:

π → π transitions:* These are high-energy transitions occurring within the aromatic rings and the C=O group. They are expected to result in strong absorption bands in the UV region.

n → π transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n) of the carbonyl oxygen to an anti-bonding π* orbital. These transitions are typically weaker in intensity compared to π → π* transitions.

The solvent environment can also influence the position of these absorption bands. Polar solvents may lead to shifts in the absorption maxima due to interactions with the solute molecule.

To illustrate the typical UV-Vis absorption characteristics of this class of compounds, the following table presents representative data for structurally similar phenyl benzoate derivatives.

| Compound | Solvent | λmax (nm) (Transition) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| 4-Pentylphenyl 4-(octyloxy)benzoate | Dioxane | 282 (π → π) | ~20,000 |

| Phenyl benzoate | Ethanol | 230 (π → π) | ~14,000 |

| 274 (n → π*) | ~1,000 |

This table presents illustrative data from related compounds to indicate the expected spectroscopic behavior of this compound.

Fluorescence Spectroscopy for Luminescence Properties

Fluorescence spectroscopy is a powerful tool for investigating the luminescence properties of molecules. Compounds that absorb UV or visible light may emit light at a longer wavelength as they relax from an excited electronic state to the ground state. The aromatic structure of this compound suggests that it is likely to exhibit fluorescence.

The fluorescence of phenyl benzoate derivatives typically originates from the relaxation of the first excited singlet state (S₁) to the ground state (S₀). The emission spectrum is generally a mirror image of the longest-wavelength absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, provides information about the change in geometry and electronic distribution in the excited state.

Detailed experimental fluorescence data specifically for this compound are not extensively reported. However, studies on similar liquid crystalline esters provide insight into their luminescent behavior. For instance, research on 4-pentylphenyl 4-n-benzoate derivatives has explored their fluorescence spectra in different solvents. researchgate.net These studies help in understanding the electronic structures and potential intra- and intermolecular interactions that influence the luminescence properties. researchgate.net

The key luminescence properties to be characterized would include:

Excitation and Emission Wavelengths: Determining the wavelengths of maximum absorption (excitation) and emission.

Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, which quantifies the efficiency of the fluorescence process.

Fluorescence Lifetime (τf): The average time the molecule spends in the excited state before returning to the ground state.

The following table provides representative fluorescence data for a related compound to illustrate the expected luminescence characteristics.

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| 4-Pentylphenyl 4-(octyloxy)benzoate | Dioxane | 282 | 350 | 68 |

This table presents illustrative data from a related compound to indicate the expected fluorescence behavior of this compound.

The study of the fluorescence properties of this compound is crucial for understanding its potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes, where the luminescent characteristics of liquid crystalline materials are exploited.

Theoretical and Computational Investigations of 4 Hexyloxy Phenyl 4 Octyloxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-(hexyloxy)phenyl 4-(octyloxy)benzoate at the molecular level. These methods offer a detailed understanding of the molecule's electronic landscape and conformational energetics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are instrumental in determining the optimized molecular geometry and exploring the potential energy surface to identify stable conformers.

For molecules with flexible alkyl chains, such as the hexyloxy and octyloxy groups in the title compound, conformational analysis is particularly important. The trans and gauche conformations of these chains have different energies, and their distribution affects the molecular packing in the condensed phase. Computational studies on similar Schiff base/ester liquid crystals have shown that the planarity of the aromatic core is a significant factor in determining the stability of the mesophase.

Table 1: Calculated Geometrical Parameters for a Representative Conformer of this compound using DFT

| Parameter | Value |

| Dihedral Angle (Phenyl-COO-Phenyl) | 55-65° |

| Hexyloxy Chain Torsion Angles | Predominantly anti (trans) |

| Octyloxy Chain Torsion Angles | Predominantly anti (trans) |

| Bond Length (C=O) | ~1.21 Å |

| Bond Length (Ester C-O) | ~1.35 Å |

Note: The data in this table is representative and based on typical values found in DFT studies of similar benzoate-based liquid crystals.

For a more accurate determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) provide a higher level of theory for calculating electronic energies and molecular orbitals.

Ab initio calculations, such as those using the STO-3G basis set, have been used to identify possible conformers in other liquid crystalline systems. acs.orgacs.org These studies can reveal subtle electronic effects that influence molecular interactions and self-assembly. For this compound, such calculations would provide a benchmark for the results obtained from DFT and help in refining the understanding of its electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its chemical reactivity and photophysical properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in a condensed phase. These simulations can provide insights into the conformational changes and the nature of intermolecular forces that drive the formation of liquid crystalline phases.

A critical aspect of performing accurate MD simulations is the availability of a reliable force field. A force field is a set of parameters that describes the potential energy of a system of particles. For liquid crystal forming molecules like this compound, standard force fields may not accurately capture the subtle anisotropic interactions.

Therefore, specific force field parameterization is often necessary. This process involves fitting the force field parameters (e.g., bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters) to reproduce experimental data or high-level quantum chemical calculations. A well-parameterized force field is essential for simulating the phase transitions and predicting the macroscopic properties of the liquid crystal.

For instance, simulations in non-mesogenic solvents can provide insights into the intrinsic conformational preferences of the molecule in the absence of the orienting field of the liquid crystalline phase. This information is valuable for understanding the fundamental driving forces for self-assembly. Studies on similar benzoate (B1203000) molecules have utilized such approaches to analyze the flexibility of the molecular configuration.

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods are also employed to predict various spectroscopic signatures of this compound, which can aid in the interpretation of experimental spectra.

DFT calculations can be used to simulate the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the experimentally observed spectral bands to specific molecular vibrations. For example, the characteristic stretching frequency of the carbonyl group in the ester linkage can be accurately predicted. Computational studies on other biphenyl benzoate based liquid crystals have successfully simulated their IR spectra. tandfonline.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using quantum chemical methods. These calculations provide a theoretical basis for interpreting the experimental NMR spectra and can be particularly useful for assigning the resonances of the different carbon and hydrogen atoms in the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1720-1740 |

| C-O Stretch (Ester) | 1250-1280 |

| Aromatic C=C Stretch | 1580-1610 |

| Aliphatic C-H Stretch | 2850-2960 |

Note: The data in this table is representative and based on typical values from computational predictions for similar organic esters.

Simulated NMR Spectra for Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of liquid crystalline materials. Computational methods are employed to simulate ¹H and ¹³C NMR spectra, which serve as a powerful tool for validating molecular structures and interpreting experimental results. While specific simulated spectra for this compound are not publicly available, the methodology involves using quantum chemical calculations, often based on Density Functional Theory (DFT), to predict the chemical shifts of each nucleus in the molecule.

These theoretical predictions are then compared against experimental data obtained from synthesized samples. For analogous compounds, such as other phenyl benzoate derivatives, ¹H and ¹³C NMR spectroscopy has been successfully used to confirm their molecular structures. researchgate.net The chemical shifts are highly sensitive to the local electronic environment of the nucleus. Therefore, a close correlation between the simulated and experimental spectra provides strong evidence for the proposed molecular structure. For instance, in related alkoxy benzoates, distinct signals are observed for the aromatic protons and carbons of the phenyl rings, the ester carbonyl carbon, the ether linkages, and the aliphatic chains. nih.govrsc.org

The table below illustrates typical experimental ¹³C NMR chemical shifts for the core structural components of similar benzoate ester liquid crystals, which would be used as a benchmark for comparison with simulated values.

| Functional Group | Typical ¹³C Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | 164-165 |

| Aromatic Carbons (C-O) | 157-164 |

| Quaternary Aromatic Carbons | 148-152 |

| Aromatic Carbons (C-H) | 121-132 |

| Methylene (B1212753) Carbon (O-CH₂) | ~68 |

| Aliphatic Methylene Carbons (-CH₂-) | 14-32 |

| Terminal Methyl Carbon (-CH₃) | ~14 |

| Data compiled from analogous structures reported in scientific literature. nih.gov |

Furthermore, in the liquid crystalline phase, NMR can provide information about the degree of molecular ordering through the analysis of anisotropic interactions. researchgate.net The order parameter (S) of the molecular long axis can be determined from the splitting of signals in the NMR spectrum, offering insights into the orientational order of the mesophase. researchgate.net

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups and confirming the molecular backbone of liquid crystals. Computational calculations of vibrational frequencies provide a detailed theoretical basis for assigning the absorption bands observed in experimental spectra. These calculations, typically performed using DFT methods, predict the frequencies and intensities of the normal modes of vibration for a molecule in its optimized geometry.

By comparing the calculated vibrational spectrum with the experimental FTIR and Raman data, each peak can be assigned to a specific molecular motion, such as stretching, bending, or rocking of bonds. This process is crucial for confirming the presence of key structural features in this compound, including the ester linkage, the phenyl rings, and the ether groups.

For example, experimental FTIR data for structurally similar molecules reveal characteristic absorption bands that align with theoretical predictions. nih.govderpharmachemica.com

| Vibration Type | Functional Group | Characteristic Wavenumber (cm⁻¹) |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850-2920 |

| C=O Stretch (Ester) | -COO- | 1710-1780 |

| C=C Stretch (Aromatic) | Phenyl Rings | 1450-1605 |

| C-O Stretch (Asymmetric) | Ar-O-CH₂ | ~1460 |

| C-O Stretch (Symmetric) | Ar-O-CH₂ | 1259 |

| Ether Linkage | C-O-C | ~1050 |

| p-Substituted Benzene (B151609) Ring | C-H Bending | ~820 |

| Data compiled from analogous structures reported in scientific literature. nih.govderpharmachemica.com |

The precise assignment of these bands through computational analysis confirms the successful synthesis of the target molecule and provides a foundation for further studies on its conformational and phase behavior.

Computational Studies on Liquid Crystalline Phase Behavior Prediction

Computational modeling is a vital tool for predicting and understanding the liquid crystalline (LC) behavior of molecules like this compound. These studies correlate specific molecular parameters with the tendency to form mesophases, their thermal stability, and their structural organization. researchgate.net Methods such as DFT are used to calculate properties of a single molecule, such as its shape, polarizability, and electrostatic potential, which are known to govern intermolecular interactions and, consequently, liquid crystalline behavior. nih.gov

It is important to note that these theoretical calculations are often performed on molecules in a simulated gaseous phase. nih.gov Therefore, the predicted optimal geometry may differ slightly from that in the condensed LC mesophase, where intermolecular forces play a significant role. nih.gov Despite this limitation, these computational approaches provide invaluable qualitative and quantitative insights into the structure-property relationships that drive mesophase formation.

Mesophase Formation Simulations and Order Parameter Calculations

The formation of a liquid crystal phase is driven by anisotropic intermolecular forces that encourage molecules to align along a common direction. derpharmachemica.com Molecular simulations, such as Molecular Dynamics (MD), can model the collective behavior of hundreds or thousands of molecules to predict the spontaneous formation of ordered mesophases from an isotropic liquid state upon cooling.

A key metric derived from these simulations is the orientational order parameter, S. This parameter quantifies the degree of long-range orientational order within the mesophase and is defined by the equation:

S = ½ ⟨3cos²θ - 1⟩

where θ is the angle between the long axis of a molecule and the director (the average direction of alignment). For a perfectly parallel alignment, S = 1, while for a completely isotropic liquid, S = 0. The value of S is temperature-dependent, typically decreasing as temperature increases until it drops abruptly to zero at the clearing point (the transition to the isotropic liquid phase).

| Phase | Typical Order Parameter (S) | Description |

| Crystalline Solid | S ≈ 1 | High degree of positional and orientational order. |

| Smectic Liquid Crystal | 0.8 < S < 0.95 | Molecules are orientationally ordered and arranged in layers. |

| Nematic Liquid Crystal | 0.4 < S < 0.7 | Molecules have long-range orientational order but no positional order. |

| Isotropic Liquid | S = 0 | No long-range orientational or positional order. |

Studies on homologous series of alkoxy benzoates show that longer alkyl chains, such as octyloxy, tend to promote the formation of more highly ordered smectic phases in addition to nematic phases. derpharmachemica.comscholarsresearchlibrary.com This is because the longer chains enhance intermolecular attractions, favoring the layered structure characteristic of smectic mesophases. scholarsresearchlibrary.com

Influence of Molecular Geometry and Planarity on Mesophase Stability

The stability of a liquid crystal mesophase is profoundly influenced by the geometry of its constituent molecules. Computational studies are essential for quantifying geometric parameters such as molecular linearity, planarity, and aspect ratio (length-to-breadth ratio). A high aspect ratio and a rigid, linear molecular shape are generally prerequisites for liquid crystallinity, as they enhance the anisotropic intermolecular forces required for self-assembly into ordered phases. researchgate.net

For this compound, the central core consists of two phenyl rings linked by an ester group. The planarity of this core is critical for maximizing favorable π-π stacking interactions between adjacent molecules. DFT calculations can determine the dihedral angles between the phenyl rings and the ester group, with smaller angles indicating greater planarity. A more planar and rigid structure typically leads to higher mesophase stability and elevated transition temperatures. derpharmachemica.comresearchgate.net

| Molecular Feature | Influence on Mesophase Stability | Rationale |

| High Aspect Ratio (Linearity) | Increases stability | Enhances anisotropic van der Waals interactions. |

| Planar Aromatic Core | Increases stability | Facilitates efficient molecular packing and π-π stacking. |

| Rigid Core Structure | Increases stability | Resists thermal vibrations that disrupt molecular order. |

| Flexible Terminal Chains | Modulates stability and phase type | Influences molecular packing and can promote smectic phases. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling of this compound Analogs

Structure-Property Relationship (SPR) models are powerful computational tools used to predict the physical properties of molecules based on their chemical structure. researchgate.net In the context of liquid crystals, SPR models aim to establish a quantitative link between molecular descriptors and mesomorphic properties, such as transition temperatures (melting and clearing points) and the type of mesophase exhibited. figshare.com These models are invaluable for designing new liquid crystal materials with desired characteristics.

The development of an SPR model involves several steps:

Data Collection: Assembling a dataset of analogous compounds with known molecular structures and experimentally determined liquid crystal properties. For this compound, this would include other 4-(alkoxy)phenyl 4-(alkoxy)benzoates with varying chain lengths.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., dipole moment, polarizability).

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates a subset of the most relevant descriptors to the property of interest (e.g., the nematic-isotropic transition temperature).

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

Studies on homologous series of benzoate esters consistently show clear structure-property trends. For instance, as the length of the terminal alkoxy chains increases, there is often a predictable effect on the clearing temperature and the tendency to form smectic phases. derpharmachemica.comderpharmachemica.com The "odd-even" effect is also a well-known phenomenon, where homologs with an even number of atoms in their terminal chains have different transition temperatures and phase stabilities compared to those with an odd number. figshare.com

The table below shows a conceptual trend observed in many benzoate ester liquid crystal series, where longer chains promote smectic phases.

| Analog Compound (Example) | Terminal Chains | Observed Mesophases |

| 4-(Butoxy)phenyl 4-(butoxy)benzoate | C₄, C₄ | Nematic |

| 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate | C₆, C₆ | Nematic |

| 4-(Octyloxy)phenyl 4-(octyloxy)benzoate | C₈, C₈ | Smectic A, Nematic |

| 4-(Decyloxy)phenyl 4-(decyloxy)benzoate | C₁₀, C₁₀ | Smectic A, Nematic |

| This table represents a general trend; specific transition temperatures and phase types can vary between different homologous series. derpharmachemica.comscholarsresearchlibrary.com |

By developing robust SPR models for this class of compounds, researchers can efficiently screen virtual libraries of new molecules and prioritize the synthesis of those predicted to have the most promising liquid crystalline properties.

Investigations into the Self Assembly and Supramolecular Organization of 4 Hexyloxy Phenyl 4 Octyloxy Benzoate

Liquid Crystalline Behavior and Mesophase Characterization

The liquid crystalline nature of 4-(Hexyloxy)phenyl 4-(octyloxy)benzoate is primarily explored through its response to temperature changes, a characteristic known as thermotropism. The sequence and type of liquid crystal phases (mesophases) that appear upon heating from the solid state and cooling from the isotropic liquid state are fundamental to understanding its self-assembly.

Like many other 4,4'-dialkoxyphenylbenzoates, this compound exhibits a predictable sequence of phase transitions as a function of temperature. The specific transition temperatures and the types of mesophases formed are determined by the delicate balance of intermolecular forces, which are influenced by the molecular architecture, particularly the length of the flexible alkyl chains. nist.gov For benzoate (B1203000) esters, the presence of both hexyloxy and octyloxy chains typically favors the formation of smectic phases in addition to or instead of nematic phases. nist.gov

The investigation of the thermotropic behavior is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). DSC allows for the precise determination of transition temperatures and the associated enthalpy changes, which provide information about the energetics of the phase transitions. Phenyl benzoate derivatives are a well-studied class of calamitic compounds where terminal alkoxy chains are known to give rise to nematic and smectic phases. nih.gov

The following table presents typical phase transition temperatures for a closely related dialkoxy phenyl benzoate compound, illustrating the types of transitions observed in this family of materials.

| Transition | Temperature (°C) | Enthalpy Change (J/g) |

| Crystal to Smectic | 54 | ~80 |

| Smectic to Isotropic | 70 | 15.38 |

| Isotropic to Smectic (on cooling) | 69 | -15.51 |

| Smectic to Crystal (on cooling) | 29 | -68.08 |

Note: The data presented is for a representative benzoate ester, butyl-p-[p′-n-octyloxy benzoyloxy]benzoate, and serves to illustrate the typical phase behavior of this class of compounds. researchgate.net

In this family of compounds, it is common to observe a Smectic A (SmA) phase, where the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. Some benzoate esters may also exhibit a Nematic (N) phase at higher temperatures, characterized by long-range orientational order of the molecules but no positional order. The presence and stability of these phases are highly dependent on the lengths of the terminal alkoxy chains. nist.gov

While the primary focus of research on calamitic benzoate esters has been on their thermotropic behavior, the potential for lyotropic mesophase formation exists. Lyotropic liquid crystals are formed when a compound is dissolved in a suitable solvent, and the phase behavior is dependent on both temperature and concentration. This behavior is most common in amphiphilic molecules that have distinct polar and non-polar regions. While this compound is not a classic amphiphile, its self-assembly into ordered structures in certain organic solvents under specific concentration and temperature conditions cannot be entirely ruled out. The interactions between the benzoate ester molecules and the solvent can modulate the intermolecular forces, potentially leading to the formation of ordered phases. The study of such systems could involve the use of non-polymeric alignment media based on self-assembling molecules. nih.gov

Structural Analysis of Ordered Phases

To fully comprehend the nature of the liquid crystalline phases exhibited by this compound, it is essential to determine the arrangement of molecules within these mesophases. This is achieved through a combination of X-ray scattering and optical microscopy techniques.

X-ray diffraction is a powerful tool for elucidating the structure of liquid crystalline phases. Small-Angle X-ray Scattering (SAXS) provides information about long-range periodic structures, such as the layer spacing in smectic phases. For a Smectic A phase, a sharp reflection in the SAXS region would correspond to the layer periodicity. The position of this peak can be used to calculate the layer thickness, which can then be compared to the calculated molecular length to understand the nature of the molecular packing within the layers.

Wide-Angle X-ray Scattering (WAXS) gives insights into the short-range order within the mesophase. In the nematic and smectic A phases, a diffuse scattering pattern in the wide-angle region indicates the liquid-like arrangement of the molecules within the orientational or layered structure. The average intermolecular distance can be estimated from the position of this diffuse halo. X-ray diffraction analysis is crucial in confirming the role of intermolecular interactions in driving the molecular self-assembly and segregation that are key to mesophase formation. rsc.org

Polarized Optical Microscopy (POM) is an indispensable technique for the identification of liquid crystalline phases. As anisotropic fluids, liquid crystals are birefringent, meaning they can split a beam of polarized light into two rays. When viewed between crossed polarizers, this property results in the appearance of characteristic optical patterns, known as textures. Each type of liquid crystal phase (nematic, smectic A, smectic C, etc.) exhibits a unique set of textures.

For instance, upon cooling from the isotropic liquid, a nematic phase often appears as a "threaded" or "Schlieren" texture. A Smectic A phase, when formed from the isotropic or nematic phase, typically shows a "focal conic" or "fan-shaped" texture. The observation of these textures as a function of temperature allows for the unambiguous identification of the mesophases and the determination of the phase transition temperatures. For a similar benzoate ester, the appearance of a clear fan-shaped texture upon cooling from the isotropic liquid was characteristic of a Smectic A mesophase. researchgate.net

Intermolecular Interactions Governing Self-Assembly

The self-assembly of this compound into ordered liquid crystalline structures is a direct consequence of the anisotropic intermolecular interactions between the molecules. The rod-like shape of the molecule, combined with the distribution of polar and non-polar regions, dictates the nature and strength of these interactions.

Hydrogen Bonding Networks in Benzoate Ester Supramolecular Structures

Hydrogen bonds are highly directional and specific non-covalent interactions that play a crucial role in the formation of many supramolecular liquid crystalline architectures. nih.govtandfonline.com This is particularly evident in systems derived from benzoic acids, where the carboxylic acid groups can form strong, stable hydrogen-bonded dimers. nih.gov This dimerization effectively elongates the molecular unit, which can significantly enhance the stability of the resulting liquid crystal phases. tandfonline.com

Van der Waals Forces and π-π Stacking Interactions

The self-assembly and stability of the mesophases of this compound are predominantly governed by a combination of van der Waals forces and π-π stacking interactions. These forces, though weaker and less directional than hydrogen bonds, collectively provide the necessary anisotropic attraction for the molecules to align and form ordered liquid crystalline structures.

π-π Stacking Interactions: The rigid core of the molecule, composed of two phenyl rings linked by an ester group, is electron-rich and capable of engaging in π-π stacking. researchgate.netresearchgate.netrsc.org This interaction arises from the electrostatic and orbital overlap between the aromatic systems of adjacent molecules. While face-to-face stacking is one possibility, calamitic liquid crystals often adopt an offset or staggered arrangement to minimize steric hindrance and optimize attractive electrostatic interactions. nih.gov These π-π interactions are crucial for maintaining the orientational order of the molecular cores within a liquid crystalline phase, contributing significantly to the anisotropy of the system. The interplay between the attractive forces of the rigid cores and the flexible chains dictates the specific type of mesophase formed. nih.gov

Role of Alkyl Chain Length in Mesophase Stability and Organization

The length of the terminal alkyl chains is a determining factor in the mesomorphic behavior of calamitic liquid crystals, including the 4-(alkoxy)phenyl 4-(alkoxy)benzoate family. researchgate.netresearchgate.net Altering the number of methylene (B1212753) units in the hexyloxy and octyloxy chains of the title compound would significantly impact its phase transition temperatures and the type of mesophases it exhibits.

For this compound, the C6 and C8 chains provide a balance of flexibility and intermolecular attraction that gives rise to its specific liquid crystalline properties. Studies on similar homologous series demonstrate these trends clearly. For instance, in the 4-propyloxy phenyl-4'-n-alkoxy benzoates series, the smectic phase only commences from the octyl (C8) derivative, illustrating a critical chain length requirement for the onset of layered structures. derpharmachemica.com

| n-Alkoxy Chain Length | Transition | Temperature (°C) | Mesophase Type |

|---|---|---|---|

| Ethyl (C2) | Cr → N | 104.0 | Nematic (Monotropic) |

| N → I | 96.0 | ||

| Butyl (C4) | Cr → N | 85.0 | Nematic (Monotropic) |

| N → I | 78.0 | ||

| Hexyl (C6) | Cr → N | 75.0 | Nematic (Enantiotropic) |

| N → I | 80.0 | ||

| Octyl (C8) | Cr → SmA | 69.5 | Smectic A, Nematic (Enantiotropic) |

| SmA → N | 79.0 | ||

| N → I | 108.0 | ||

| Decyl (C10) | Cr → SmA | 71.0 | Smectic A (Enantiotropic) |

| SmA → I | 105.5 |

Note: Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid. Monotropic phases are observed only on cooling, while enantiotropic phases are observed on both heating and cooling.

Formation of Supramolecular Architectures

The inherent self-organizing properties of liquid crystalline molecules like this compound can be harnessed to create well-defined supramolecular architectures. The same non-covalent interactions that drive the formation of bulk liquid crystal phases can direct the assembly of molecules into nanoscale structures or highly ordered thin films.

Nanofiber and Nanotube Formation from Benzoate Esters

While specific studies detailing nanofiber formation from this compound are not prominent in the literature, the general class of benzoate esters and other liquid crystalline materials are known to form such one-dimensional nanostructures. researchgate.net These structures can be fabricated through various methods, including self-assembly from solution or templating techniques.

One powerful method is the use of a liquid crystal phase itself as a template for polymerization. osti.govibm.comresearchgate.net Monomers can be diffused into an ordered liquid crystal film and polymerized in situ, creating polymer nanofibers that replicate the ordered arrangement of the liquid crystal director. Another common technique is electrospinning, where a polymer solution, potentially containing liquid crystal molecules, is subjected to a high electric field to produce continuous nanofibers. researchgate.netnih.gov The rapid evaporation of the solvent during this process can trap the molecules in an ordered, albeit not perfectly crystalline, arrangement within the fiber. The formation of these fibers is driven by the tendency of the rod-like molecules to align along the fiber axis, stabilized by the cumulative effects of van der Waals and π-π interactions.

Film and Thin-Layer Organization

Liquid crystals are renowned for their ability to form highly ordered thin films on various substrates. researchgate.net When a calamitic liquid crystal like this compound is deposited on a surface, the molecules tend to align in a uniform direction, a process influenced by surface chemistry and topology. This alignment can be either planar, where the long molecular axes are parallel to the substrate, or homeotropic, where they are perpendicular to it.

The creation of these organized layers is a spontaneous process driven by the minimization of free energy, balancing the intermolecular forces between the liquid crystal molecules and the forces at the liquid-crystal-substrate interface. Techniques such as spin-coating, dip-coating, or simple evaporation from a solution can be used to produce such films. The resulting organized molecular layers have anisotropic optical and electronic properties, making them suitable for applications in display technologies and organic electronics. ncats.io

Rheological Studies of this compound in its Self-Assembled States

Rheology, the study of the flow of matter, provides critical information about the viscoelastic properties of liquid crystalline materials. The flow behavior of a material like this compound is intrinsically linked to its molecular organization and the strength of its intermolecular interactions. While specific rheological data for this exact compound is not widely published, the general behavior of calamitic thermotropic liquid crystals is well-understood.

In the isotropic liquid phase, the compound would behave as a simple Newtonian fluid, with viscosity decreasing with increasing temperature. Upon cooling into a liquid crystalline mesophase, such as a nematic or smectic phase, the rheological properties change dramatically. The viscosity becomes highly anisotropic; it is significantly lower when flowing in the direction of molecular alignment (the director) compared to flowing perpendicular to it.

Phase transitions are clearly observable in rheological measurements. researchgate.net For example, the transition from the isotropic to the nematic phase is accompanied by a distinct change in viscosity. A further transition to a more ordered smectic phase would result in a substantial increase in viscosity due to the restricted movement of molecules between the smectic layers. These studies are essential for understanding the processing and application of liquid crystal materials, as flow properties dictate how they can be aligned and utilized in devices.

Applications of 4 Hexyloxy Phenyl 4 Octyloxy Benzoate in Advanced Materials and Devices

Optical Applications of Liquid Crystalline Benzoate (B1203000) Esters

The defining characteristic of liquid crystals, their ability to manipulate light in response to external stimuli, makes them indispensable in a wide array of optical technologies. Benzoate esters, including 4-(Hexyloxy)phenyl 4-(octyloxy)benzoate, are a significant class of materials in this domain due to their thermal stability and electro-optical properties.

Liquid crystal displays (LCDs) are a cornerstone of modern information display technology, and their function is fundamentally reliant on the electro-optical switching of liquid crystal molecules. Nematic liquid crystals, a phase exhibited by many benzoate esters, are particularly important for this application. The orientation of these rod-like molecules can be controlled by an applied electric field, which in turn alters the polarization of light passing through them.

Table 1: Key Properties of Liquid Crystals for Display Applications

| Property | Desired Characteristic for LCDs | Relevance of this compound Structure |

|---|---|---|

| Chemical Stability | High resistance to degradation under operational conditions (heat, light, electric field). | The benzoate ester core provides good chemical stability. |

| Mesophase Range | Wide nematic range around room temperature. | The alkoxy chain lengths influence the temperature range of the liquid crystal phase. |

| Viscosity | Low viscosity for fast switching times. | The length of the alkyl chains affects the viscosity of the material. |

| Dielectric Anisotropy | Positive dielectric anisotropy for alignment with an electric field. | The polar groups in the molecule contribute to the dielectric properties. |

| Optical Anisotropy | High birefringence for efficient light modulation. | The aromatic core structure leads to significant optical anisotropy. |

This table provides a general overview of the desired properties of liquid crystals for use in LCDs and the expected contribution of the molecular structure of compounds like this compound.

The ability of liquid crystals to change their optical properties in response to an electric field is the basis for various electro-optical devices beyond displays. These include optical shutters, spatial light modulators, and variable optical attenuators. The performance of these devices is largely dependent on the electro-optical response of the liquid crystal material.

Research into the electro-optical properties of similar liquid crystal series, such as those derived from lactic acid with an alkoxybenzoate core, has shown that molecular structure directly influences properties like spontaneous polarization and response time. tandfonline.com For example, the application of a square-wave voltage across a cell containing a ferroelectric liquid crystal, a phase that can be exhibited by chiral derivatives of benzoate esters, can induce switching between two stable optical states. tandfonline.com The speed of this switching is a critical parameter for modulators. While specific data for this compound is not available, the principles governing the electro-optic behavior of related benzoate esters are applicable. The study of various p-alkoxybenzylidene p'-aminoalkylphenones and related compounds has also contributed to the understanding of electro-optic effects in nematic and smectic liquid crystals. researchgate.net

Liquid crystal-based optical filters allow for the electronic tuning of the wavelength of light that is transmitted. wikipedia.org This is achieved by using liquid crystal cells as variable wave plates (retarders) within a filter design, such as a Lyot filter. By applying a voltage, the refractive index of the liquid crystal changes, thus altering the filter's transmission spectrum. nasa.gov Liquid crystal tunable filters (LCTFs) are utilized in various fields, including remote sensing and medical diagnostics. meadowlark.com The birefringence of benzoate esters like this compound is a key property for their use as retarders in these tunable filters.

Furthermore, liquid crystals are being explored for the creation of tunable photonic crystals. bohrium.com Photonic crystals are materials with a periodic structure that can control the propagation of light. miami.eduaps.orgutoronto.ca By infiltrating a porous structure, such as an inverse opal, with a liquid crystal, the photonic bandgap of the material can be tuned by applying an electric field to reorient the liquid crystal molecules. bohrium.comutoronto.ca This allows for the dynamic control of light flow, opening up possibilities for advanced optical circuits and devices. The mesogenic properties of this compound make it a candidate for such applications, where its refractive index can be modulated by external fields.

Electronic Applications of this compound Derivatives

The application of liquid crystals is not limited to optics; their ordered yet fluid nature also presents opportunities in organic electronics. Derivatives of this compound, appropriately functionalized, could potentially be utilized in devices such as organic field-effect transistors and organic light-emitting diodes.

Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used. Highly ordered liquid crystalline phases, such as the smectic E (SmE) phase, have been shown to facilitate high charge mobility in organic semiconductors. nih.govresearchgate.net

While there is no specific research detailing the use of this compound derivatives in OFETs, the general principle of using liquid crystalline materials to achieve well-ordered thin films is relevant. For example, a smectic E liquid crystalline material, 2-decyl-7-phenyl- tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (Ph-BTBT-10), has demonstrated high durability and enhanced mobility in OFETs. nih.govresearchgate.net By chemically modifying the core or terminal groups of this compound to enhance its semiconducting properties, it is conceivable that new liquid crystalline semiconductors for OFETs could be developed. The self-organizing nature of the liquid crystal could lead to uniform, molecularly flat thin films, which are beneficial for device performance.

Table 2: Potential Benefits of Liquid Crystalline Benzoate Ester Derivatives in OFETs

| Feature | Potential Advantage for OFETs |

|---|---|

| Self-Assembly | Formation of well-ordered, uniform thin films, which can improve charge transport. |

| Anisotropic Charge Transport | The ordered arrangement of molecules can lead to directional charge transport, which can be optimized for device geometry. |

| Solution Processability | Many liquid crystals are soluble in organic solvents, allowing for low-cost fabrication techniques like printing. |

| Thermal Stability | The inherent stability of the benzoate ester core can contribute to the operational stability of the OFET. |

This table outlines the theoretical advantages of using derivatives of liquid crystalline benzoate esters in organic field-effect transistors.

Organic light-emitting diodes (OLEDs) are becoming increasingly prevalent in displays and lighting. The efficiency and lifetime of an OLED are influenced by the properties of the various organic layers within the device, including the hole-transporting layer (HTL). An efficient HTL should have high hole mobility and appropriate energy levels to facilitate the injection and transport of holes from the anode to the emissive layer.

While direct application of this compound in OLEDs has not been reported, the molecular structure of benzoate esters suggests that their derivatives could be engineered to function as hole-transporting materials. hongjinchem.com The rigid aromatic core is conducive to charge transport, and the liquid crystalline nature could promote ordered packing in the thin film state, potentially enhancing charge mobility. Research on other organic molecules, such as acridine-based materials, has shown that tailored molecular design can lead to excellent performance as hole-transporting materials in phosphorescent OLEDs. nih.gov By incorporating suitable functional groups that enhance hole-transporting properties onto the this compound backbone, novel materials for OLEDs could be synthesized.

Sensor Technologies Incorporating Liquid Crystals

The unique properties of liquid crystals, such as their sensitivity to external stimuli, make them ideal candidates for sensor applications. The compound this compound, with its distinct mesomorphic behavior, is at the forefront of this research.

Chemical Sensor Platforms based on Liquid Crystal Response

While direct studies on this compound in chemical sensors are not extensively documented in publicly available research, the principles of liquid crystal-based sensing provide a strong framework for its potential applications. The orientation of liquid crystal molecules is highly sensitive to the presence of chemical analytes at their interface. When target molecules interact with the surface where the liquid crystal is anchored, they can disrupt the ordered arrangement of the liquid crystal molecules, leading to a detectable optical response.

For instance, a thin film of a liquid crystal like this compound can be designed to change its texture or color upon exposure to specific volatile organic compounds (VOCs). The interaction between the VOCs and the liquid crystal molecules would alter the liquid crystal's phase or alignment, which can be observed through a polarizing microscope. The specificity of such sensors can be tailored by functionalizing the surface to which the liquid crystal is applied, enabling the detection of a wide range of chemical agents.

Biosensor Interfaces (Material Aspect)

In the field of biosensing, liquid crystals offer a label-free method for detecting biological interactions. The material aspect of the biosensor interface is crucial for its functionality. For a liquid crystal like this compound, its nematic and smectic phases could be exploited for biosensing.

A common approach involves immobilizing a biological recognition element, such as an antibody or enzyme, on a substrate. When the corresponding target analyte binds to this element, it induces a change in the surface topography or chemistry. This change, in turn, realigns the liquid crystal molecules in contact with the surface, producing an optical signal. The hexyloxy and octyloxy chains of this compound can influence the anchoring of the liquid crystal on the functionalized surface, which is a critical parameter for sensor performance. The sensitivity of the biosensor would depend on the collective response of the liquid crystal molecules to the binding event.

Smart Materials and Responsive Systems Utilizing Liquid Crystals

The ability of liquid crystals to respond to external fields makes them a key component in the development of smart materials and responsive systems.

Temperature-Responsive Materials and Thermochromic Applications

For example, a material incorporating this compound could be designed to change color or transparency as it passes through its phase transition temperatures. This could be utilized in temperature sensors, thermal mapping devices, and smart windows that adapt to ambient temperature.

| Phase Transition | Temperature (°C) |

| Crystal to Smectic | Data not available |

| Smectic to Nematic | Data not available |

| Nematic to Isotropic | Data not available |

Note: Specific transition temperatures for this compound require experimental determination.

Electric and Magnetic Field-Responsive Systems

The response of liquid crystals to electric and magnetic fields is a cornerstone of modern display technology and is being explored for other advanced systems. Liquid crystals with positive dielectric anisotropy, like many phenyl benzoates, tend to align their long molecular axis parallel to an applied electric field.

In the case of this compound, the application of an electric field would cause a reorientation of the molecules, thereby changing the material's optical properties, such as its refractive index and light transmission. This electro-optical effect can be harnessed in devices like light shutters, tunable lenses, and spatial light modulators. The threshold voltage required to induce this change is a key parameter and is influenced by the material's dielectric and elastic constants.

Similarly, the diamagnetic anisotropy of liquid crystal molecules allows them to be aligned by a magnetic field. This property can be used to control the orientation of the liquid crystal in situations where the use of electric fields is not feasible.

Integration of this compound in Composite Materials and Blends

To enhance the mechanical and electro-optical properties of liquid crystals, they are often integrated into composite materials and blends.

One common approach is the formation of Polymer-Dispersed Liquid Crystals (PDLCs). In a PDLC, micro-droplets of a liquid crystal like this compound are dispersed within a solid polymer matrix. In the absence of an electric field, the random orientation of the liquid crystal droplets scatters light, making the material opaque. When a voltage is applied, the liquid crystal molecules within the droplets align, and if the refractive index of the aligned liquid crystal matches that of the polymer, the material becomes transparent.